

Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Bioconjugation

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Compound of Interest

Compound Name: *Boc-NH-PEG2-C2-NHS ester*

Cat. No.: *B1682595*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] This linker features a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, a two-carbon (C2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the Boc-protected amine allows for subsequent, controlled conjugation after deprotection. The PEG spacer enhances the solubility and stability of the resulting conjugate.^[2]

These application notes provide a comprehensive guide to the use of **Boc-NH-PEG2-C2-NHS ester** in bioconjugation, covering the principles of the reaction, detailed experimental protocols, and methods for characterization.

Chemical Properties and Reaction Mechanism

Molecular Weight: 374.39 g/mol

The core of the bioconjugation process lies in the reaction between the NHS ester and a primary amine (-NH₂) on a target biomolecule, such as the side chain of a lysine residue or the N-terminus of a protein. This reaction, a nucleophilic acyl substitution, results in the formation

of a stable and irreversible amide bond.[3] The reaction is highly dependent on pH, with an optimal range of 7.2-8.5. At lower pH, the primary amines are protonated and thus non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.

Quantitative Data Summary

The following tables provide illustrative data for the bioconjugation of a model protein (e.g., a monoclonal antibody, mAb) with **Boc-NH-PEG2-C2-NHS ester**. Note: This data is for representative purposes only. Optimal conditions should be determined empirically for each specific application.

Table 1: Influence of Molar Excess on Degree of Labeling (DOL)

Molar Excess of Boc-NH-PEG2-C2-NHS Ester to Protein	Degree of Labeling (DOL)	Conjugation Efficiency (%)
5:1	1.5 ± 0.2	30%
10:1	3.2 ± 0.4	32%
20:1	5.8 ± 0.6	29%
40:1	8.1 ± 0.9	20%

Table 2: Effect of pH on Conjugation Efficiency

Reaction pH	Conjugation Efficiency (%)	NHS Ester Hydrolysis (%)
6.5	15%	<5%
7.4	65%	~10%
8.3	90%	~25%
9.0	75%	>50%

Table 3: Stability of the Amide Bond in Plasma

Time (days)	Conjugate Integrity (%)
0	100%
1	>99%
7	~98%
14	~95%

Experimental Protocols

Protocol 1: General Protocol for Protein Conjugation

This protocol describes the conjugation of **Boc-NH-PEG2-C2-NHS ester** to a protein containing primary amines.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- **Boc-NH-PEG2-C2-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Prepare Linker Stock Solution: Immediately before use, dissolve the **Boc-NH-PEG2-C2-NHS ester** in anhydrous DMSO or DMF to create a 10 mM stock solution.

- **Initiate Conjugation:** Add the desired molar excess of the linker stock solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
- **Incubate:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Quench Reaction:** Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
- **Purify Conjugate:** Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.

Materials:

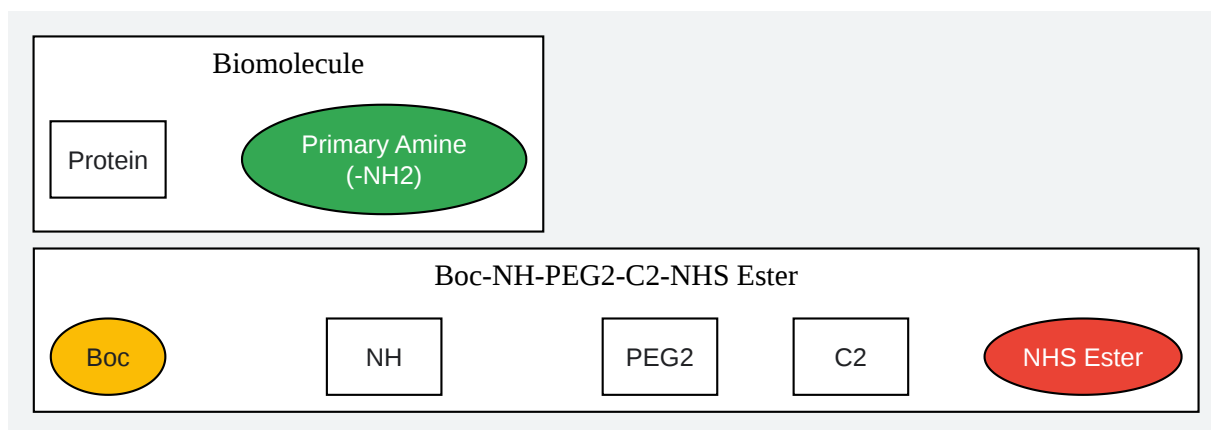
- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Anhydrous dichloromethane (DCM)
- Scavenger (optional, e.g., triisopropylsilane)
- Cold diethyl ether

Procedure:

- **Dissolve Conjugate:** Dissolve the Boc-protected conjugate in anhydrous DCM.
- **Add TFA:** Add TFA to the solution to a final concentration of 20-50% (v/v). If the conjugate is sensitive to the tert-butyl cation byproduct, add a scavenger.

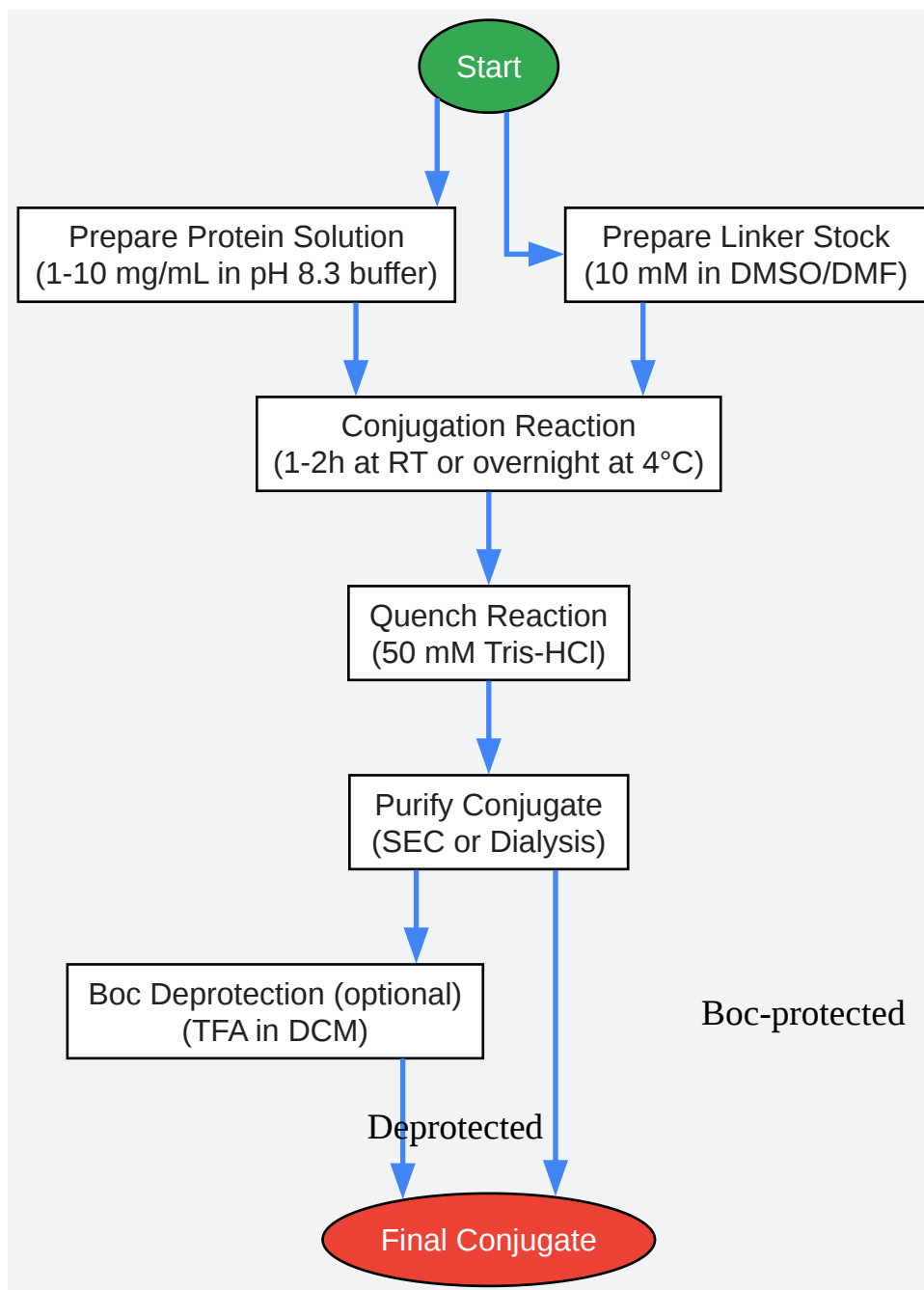
- Incubate: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., LC-MS).
- Isolate Product: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether.

Visualizations



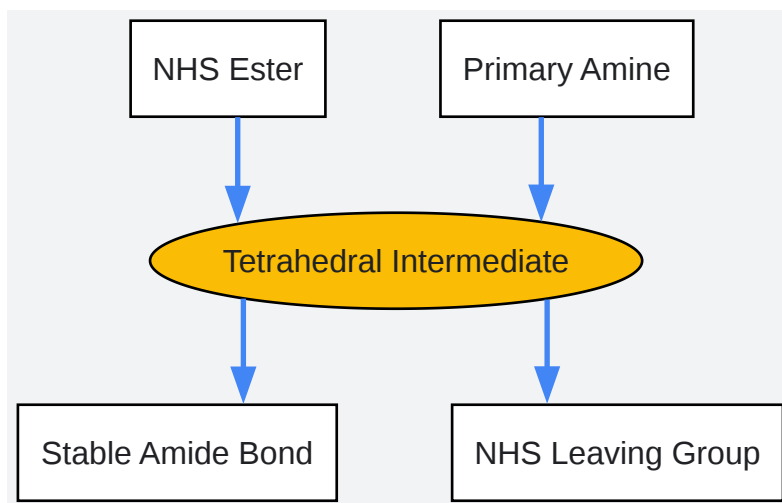
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Caption: Chemical structure of **Boc-NH-PEG2-C2-NHS ester** and a target biomolecule.



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Caption: Experimental workflow for bioconjugation using **Boc-NH-PEG2-C2-NHS ester**.



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